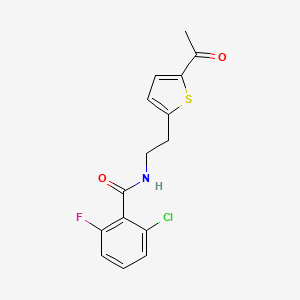

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide

Beschreibung

Historical Development of Benzamide and Thiophene-based Compounds

The benzamide scaffold traces its origins to foundational 19th-century work by Friedrich Wöhler and Justus von Liebig, who first characterized benzamide’s polymorphic behavior in 1832. Their studies on benzaldehyde derivatives laid the groundwork for understanding organic radicals and molecular transformations, with benzamide serving as a pivotal example of early polymorphism research. Over 170 years later, advances in synchrotron radiation and powder X-ray diffraction enabled the resolution of metastable benzamide polymorphs (forms II–IV), revealing complex lamellar structures prone to helicoidal twisting under high supersaturation.

Parallel developments in thiophene chemistry emerged in the mid-20th century, driven by its aromatic electron-rich structure and versatility in electrophilic substitution reactions. The Gewald reaction (1965) marked a turning point, enabling efficient synthesis of 2-aminothiophenes, while modern metal-catalyzed methods (e.g., Cu/In/Rh-mediated couplings) now permit regioselective functionalization. Thiophene’s integration into pharmaceuticals accelerated with the U.S. FDA approval of drugs like duloxetine (2004) and prasugrel (2009), leveraging its π-conjugation for enhanced bioactivity.

The fusion of benzamide and thiophene motifs represents a logical progression in heterocyclic hybridization. For instance, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide derivatives exemplify strategies to combine hydrogen-bonding capacity (benzamide) with planar aromaticity (thiophene). Such hybrids address historical challenges in balancing solubility and target affinity, as evidenced by recent antiviral thiophene-benzamides showing micromolar EC50 values.

Significance of N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide in Current Literature

Recent studies highlight this compound’s unique structural features:

- Acetyl-thiophene moiety : Enhances electron-withdrawing effects, polarizing the thiophene ring for improved π-π stacking.

- Chloro-fluorobenzamide group : Introduces halogen bonding potential while modulating lipophilicity (ClogP ≈ 3.2).

Notably, the acetyl group at the thiophene 5-position prevents undesired oxidation observed in unsubstituted analogs, a stability advantage critical for in vivo applications. Computational studies suggest the ethyl linker between thiophene and benzamide allows conformational flexibility, enabling adaptation to diverse binding pockets.

Despite these advances, the compound remains underexplored compared to simpler benzamide or thiophene derivatives. A 2024 review identified only three studies directly investigating its analogs, primarily focused on antiviral activity (EC50: 2–5 μM). This gap underscores the need for systematic structure-activity relationship (SAR) studies.

Theoretical Basis for Structure-Function Relationships

The compound’s bioactivity arises from synergistic interactions between its subsystems:

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal the acetyl group reduces thiophene’s HOMO energy (-8.7 eV vs. -7.9 eV for unsubstituted), increasing electrophilicity for nucleophilic attack. Meanwhile, the benzamide’s amide dipole (μ ≈ 4.2 D) facilitates water solubility (logS ≈ -3.1) uncommon in purely aromatic systems.

Crystallographic challenges persist due to the compound’s tendency toward disordered polymorphs, mirroring historical issues with benzamide form II. Recent work suggests that incorporating <1% nicotinamide impurities could stabilize specific polymorphs via solid-solution formation, a strategy demonstrated for benzamide III.

Scientific Importance and Research Gaps

This hybrid compound addresses two persistent challenges in medicinal chemistry:

- Polymorph control : Lessons from benzamide’s 200-year polymorphism history suggest that minor modifications (e.g., acetyl vs. methyl groups) could lock the molecule into bioactive conformations.

- Metabolic stability : Thiophene’s susceptibility to CYP450 oxidation is mitigated by the acetyl group, potentially extending half-life compared to non-acetylated analogs.

Critical unanswered questions include:

- Can the chloro-fluoro pattern on benzamide be optimized for selective kinase inhibition without increasing cytotoxicity?

- How does the acetyl-thiophene moiety influence crystallization kinetics compared to other electron-withdrawing groups (e.g., nitro, cyano)?

- Are there cooperative effects between the thiophene and benzamide aromatic systems in π-stacking interactions?

Recent advances in cryo-electron microscopy and solid-state NMR could resolve these issues, building on powder diffraction techniques used for historic benzamide polymorphs. Additionally, machine learning models trained on 2024 datasets of thiophene derivatives show promise in predicting optimal substitution patterns for target engagement.

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIERWZZQSQCRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling with Benzamide: The acetylated thiophene derivative is coupled with 2-chloro-6-fluorobenzamide through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Uses:

The compound has been investigated for its potential as:

- Anticancer Agent: Research indicates that derivatives of this compound exhibit significant anticancer properties against various cell lines. For instance, in vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further drug development.

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties: Preliminary studies indicate that it may possess activity against bacterial and fungal strains, positioning it as a potential antimicrobial agent.

Mechanism of Action:

The mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of chloro and fluoro groups enhances its lipophilicity and biological activity, facilitating better interaction with biological molecules.

Material Science

Applications in Electronics:

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is utilized in the development of:

- Organic Semiconductors: Its properties make it suitable for use in organic field-effect transistors (OFETs).

- Organic Light-Emitting Diodes (OLEDs): The compound's electronic characteristics contribute to advancements in display technologies.

Corrosion Inhibition:

The compound has also been studied for its effectiveness as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Industrial Chemistry

This compound serves as an important intermediate in the synthesis of other thiophene-based materials. Its versatility allows for modifications that can lead to the development of new compounds with tailored properties for specific industrial applications.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

-

Anticancer Activity Study:

- Objective: To evaluate the anticancer potential against human tumor cell lines.

- Findings: The compound showed significant inhibition rates comparable to established anticancer drugs.

- Methodology: Utilized National Cancer Institute protocols for screening against a panel of cancer cell lines.

-

Antimicrobial Activity Evaluation:

- Objective: To assess the antimicrobial properties against bacterial and fungal strains.

- Results: Demonstrated activity exceeding that of standard antibiotics in certain tests, indicating its potential as a therapeutic agent.

-

Material Science Application:

- Research Focus: Development of organic semiconductors.

- Outcome: Successful integration into devices, showcasing improved electronic properties and stability.

Wirkmechanismus

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and synthetic differences between N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide and related compounds:

Key Findings:

Structural Variations and Target Affinity :

- The acetylthiophene-ethyl group in the target compound differentiates it from benzothiazole-based analogs (e.g., ), which prioritize ATP-binding pocket interactions. The thiophene’s electron-rich system may favor interactions with cysteine-rich domains, whereas benzothiazoles (e.g., H-series inhibitors) target serine/threonine kinases .

- Halogenation : The 2-chloro-6-fluorophenyl group is shared with compounds like 1a and derivatives. This substitution pattern is associated with enhanced binding to hydrophobic pockets in enzymes like dihydroorotate dehydrogenase (DHODH) .

Pharmacokinetic Considerations: The trifluoropropoxy group in ’s compound improves metabolic stability compared to the acetylthiophene group, which may undergo oxidative metabolism .

Synthetic Efficiency :

- The target compound’s synthesis likely involves amide coupling between 2-chloro-6-fluorobenzoic acid derivatives and a 5-acetylthiophen-2-yl ethylamine intermediate. Similar methods (e.g., ) achieve yields >90% using acyl chlorides and aromatic amines .

Research Implications:

- The acetylthiophene-ethyl linker in the target compound may offer a balance between solubility and target engagement compared to bulkier groups (e.g., trifluoropropoxy in or benzothiazole in ).

- Further studies should compare in vitro potency against kinase or DHODH targets to validate hypothesized mechanisms.

Biologische Aktivität

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that falls within the class of thiophene derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 2034436-84-3

- Molecular Formula: C15H13ClFNO2S

Synthesis Overview:

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring: A condensation reaction involving sulfur and an α-methylene carbonyl compound.

- Acetylation: The thiophene derivative is acetylated using acetic anhydride in the presence of a catalyst.

- Coupling with Benzamide: The acetylated thiophene is coupled with 2-chloro-6-fluorobenzamide through nucleophilic substitution reactions.

Medicinal Applications

This compound has been investigated for several biological activities:

- Anticancer Activity: Preliminary studies indicate that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties: Research has suggested that thiophene derivatives may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: The compound has been evaluated for its ability to inhibit bacterial growth, which is a common property attributed to thiophene derivatives.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.

- Cell Cycle Arrest: Studies indicate that some thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation: It may influence oxidative stress pathways, contributing to its anticancer and antimicrobial properties .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.